N-(4-ethynylphenyl)benzenesulfonamide
Description
Structural Framework and Research Significance of the N-(4-ethynylphenyl)benzenesulfonamide Scaffold
The structural framework of this compound consists of three key components: a phenyl ring, a sulfonamide linker (-SO₂NH-), and a terminal ethynyl (B1212043) group (-C≡CH) attached to another phenyl ring. This arrangement of functional groups imparts specific chemical properties and reactivity to the molecule, making it a valuable building block in organic synthesis.
The sulfonamide group is a well-established pharmacophore found in a wide range of therapeutic agents. nih.gov It is known to participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. The terminal ethynyl group is a particularly useful functional handle for various chemical transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. dergipark.org.trnih.gov This reaction allows for the efficient and specific conjugation of the this compound scaffold to other molecules, such as biomolecules or polymers.
The research significance of this scaffold lies in its potential for the development of targeted therapeutic and diagnostic agents. For instance, it has been explored as a component in the synthesis of imaging agents for neurodegenerative diseases. researchgate.net
Table 1: Key Structural Features of this compound
| Feature | Description | Significance in Research |
| Benzenesulfonamide (B165840) Core | A central structural motif consisting of a benzene (B151609) ring attached to a sulfonamide group. | A well-established pharmacophore with a history of use in medicinal chemistry, known to interact with various biological targets. |
| Ethynylphenyl Group | A phenyl ring substituted with a terminal alkyne (ethynyl) group. | The ethynyl group serves as a versatile chemical handle for further modifications, particularly in "click" chemistry for conjugation to other molecules. |
Historical Overview of Sulfonamide Chemistry Relevant to this compound Research
The history of sulfonamide chemistry dates back to the early 20th century with the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye. This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. Over the decades, the sulfonamide functional group has been incorporated into a vast array of drugs with diverse therapeutic applications beyond antimicrobials, including diuretics, antidiabetic agents, and anticonvulsants.
The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would involve the reaction of benzenesulfonyl chloride with 4-ethynylaniline. A significant advancement relevant to the synthesis of the ethynylphenyl moiety is the Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a powerful tool for the synthesis of molecules like this compound. rsc.orglibretexts.org
Current Research Landscape and Emerging Trends in this compound Investigations
Current research involving the this compound scaffold is primarily focused on its application in medicinal chemistry and the development of targeted molecular probes. The presence of the terminal alkyne group makes it an ideal candidate for use in "click" chemistry to construct more complex molecules with specific biological functions.
One of the emerging trends is the use of this compound in the development of diagnostic imaging agents. For example, a patent has described the synthesis of this compound as an intermediate for creating compounds intended for the diagnosis of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. researchgate.netnih.govimrpress.comnih.govresearchgate.net The strategy involves using the ethynyl group to attach a radionuclide-containing moiety, which can then be detected by imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Furthermore, the benzenesulfonamide core is a known inhibitor of various enzymes, including carbonic anhydrases. mdpi.comnih.govnih.govnih.gov Research into derivatives of this compound could lead to the development of selective enzyme inhibitors for the treatment of various diseases.
Table 2: Potential Research Applications of this compound
| Research Area | Application | Rationale |
| Medicinal Chemistry | Synthesis of enzyme inhibitors (e.g., for carbonic anhydrases). | The sulfonamide moiety is a known pharmacophore for enzyme inhibition. |
| Diagnostic Imaging | Development of PET and SPECT imaging agents for neurodegenerative diseases. | The ethynyl group allows for the attachment of radiolabels via click chemistry. |
| Materials Science | Creation of functionalized polymers and materials. | The alkyne group can be used for surface modification and polymerization reactions. |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethynylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-12-8-10-13(11-9-12)15-18(16,17)14-6-4-3-5-7-14/h1,3-11,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWSLOVTMNCKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization Techniques for N 4 Ethynylphenyl Benzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that reveal the number and types of hydrogen and carbon atoms, respectively, in a molecule.
For N-(4-ethynylphenyl)benzenesulfonamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on both the phenyl and the ethynylphenyl rings, the amine proton, and the acetylenic proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the benzenesulfonamide (B165840) ring typically appear in the range of 7.5-8.0 ppm, while those on the 4-ethynylphenyl ring are expected around 7.0-7.5 ppm. The sulfonamide N-H proton often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The terminal alkyne proton (C≡C-H) would exhibit a characteristic signal at approximately 3.0 ppm.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons generally resonate in the 110-140 ppm region. The carbons of the ethynyl (B1212043) group are particularly noteworthy, with the terminal C-H carbon appearing around 77 ppm and the quaternary carbon at approximately 83 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Analogs
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (Benzenesulfonamide) | 7.5 - 8.0 | 120 - 140 |
| Aromatic CH (Ethynylphenyl) | 7.0 - 7.5 | 115 - 135 |
| NH (Sulfonamide) | Variable (often broad) | - |
| C≡CH (Ethynyl) | ~3.0 | ~77 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is based on typical values for similar structural motifs.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the ortho- and meta-protons on the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC reveals direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is instrumental in establishing the connectivity of different fragments of the molecule, for instance, by showing a correlation from the aromatic protons to the quaternary carbons of the aromatic rings and the ethynyl group.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the presence of specific functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy
In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, resulting in a spectrum with characteristic absorption bands for different functional groups.
For this compound, the FTIR spectrum would be expected to display several key absorption bands. The N-H stretching vibration of the sulfonamide group typically appears as a band in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and characteristic, appearing around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C≡C stretching vibration of the alkyne is expected as a sharp, medium-intensity band around 2100 cm⁻¹, while the ≡C-H stretch gives rise to a sharp band near 3300 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FTIR. It measures the scattering of light from a molecule, and certain vibrational modes that are weak in FTIR can be strong in Raman, and vice versa. For this compound, the C≡C stretching vibration of the alkyne is often more intense in the Raman spectrum compared to the FTIR spectrum. The symmetric vibrations of the aromatic rings also tend to produce strong Raman signals.
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|---|
| N-H (Sulfonamide) | Stretching | 3200 - 3300 | Weak/Not Observed |
| ≡C-H (Alkyne) | Stretching | ~3300 | Strong |
| Aromatic C-H | Stretching | >3000 | Strong |
| C≡C (Alkyne) | Stretching | ~2100 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Strong |
| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₁NO₂S), the molecular weight is 257.31 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 257. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond. This could lead to fragments corresponding to the benzenesulfonyl cation (m/z 141) and the 4-ethynylphenylaminyl radical cation or related fragments. The loss of SO₂ (64 Da) from the molecular ion is also a characteristic fragmentation pattern for sulfonamides.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 257 | [M]⁺ (Molecular Ion) |
| 193 | [M - SO₂]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 116 | [C₈H₆N]⁺ |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation. In the analysis of benzenesulfonamide derivatives, EI-MS typically reveals characteristic fragmentation pathways.
Upon electron impact, this compound would be expected to form a molecular ion (M+•). The fragmentation of related N-phenyl benzenesulfonamides often proceeds through several key pathways. A common fragmentation involves the cleavage of the S-N bond or the C-S bond. For instance, studies on similar sulfonamides show that a primary fragmentation event is often the loss of a sulfur dioxide (SO2) molecule. researchgate.net Another typical fragmentation is the cleavage of the bond between the phenylsulfonyl group and the nitrogen atom, leading to the formation of ions corresponding to [C6H5SO2]+ and [H2NC6H4CCH]+ fragments.
Further fragmentation of the N-phenyl portion can also occur. For example, N-phenyl benzenesulfonamide has been shown to fragment to form an anilide anion via a specific hydrogen transfer mechanism. researchgate.net While EI-MS is a powerful tool, the extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, making molecular weight determination challenging.
Table 1: Predicted Key Fragment Ions in the EI-MS of this compound
| Ion | Predicted m/z | Description |
| [M]+• | 257 | Molecular Ion |
| [M - SO2]+• | 193 | Loss of Sulfur Dioxide |
| [C6H5SO2]+ | 141 | Benzenesulfonyl cation |
| [H2NC6H4CCH]+ | 116 | 4-Ethynylaniline cation |
| [C6H5]+ | 77 | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For this compound (C14H11NO2S), the exact mass of the molecular ion can be calculated and compared to the experimentally determined value. This confirmation is a standard and essential step in the characterization of novel synthesized compounds. mdpi.com The high accuracy of HRMS is instrumental in verifying the identity of a target molecule and differentiating it from potential isomers or byproducts. For example, a study on a related compound, 5-(dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide, utilized mass spectrometry as part of its characterization. nih.gov
Table 2: HRMS Data for this compound
| Ion Formula | Calculated Exact Mass | Description |
| [C14H11NO2S + H]+ | 258.0583 | Protonated Molecular Ion |
| [C14H11NO2S + Na]+ | 280.0403 | Sodium Adduct |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The absorption of UV or visible radiation corresponds to the excitation of electrons from a ground state to a higher energy excited state. shu.ac.uk
The structure of this compound contains several chromophores—groups of atoms responsible for light absorption—including the two phenyl rings and the ethynyl group. upenn.edu These unsaturated groups give rise to characteristic π → π* transitions. Additionally, the sulfonamide group contains non-bonding (n) electrons on the oxygen and nitrogen atoms, which can undergo n → π* transitions.
π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. shu.ac.uk The conjugated system formed by the phenyl ring and the ethynyl group would be expected to produce intense absorption in the UV region.
n → π Transitions: These involve promoting an electron from a non-bonding orbital to a π antibonding orbital. uzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. shu.ac.uk
The solvent used can influence the absorption spectrum. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift. shu.ac.uk
Single Crystal X-ray Diffraction for Solid-State Structural Determination
The crystal structures of numerous benzenesulfonamide derivatives have been reported, revealing common structural motifs. nih.govmdpi.comresearchgate.netresearchgate.net The conformation of this compound is defined by the torsion angles within the C–SO2–NH–C bridge. In many related structures, the two aromatic rings are significantly tilted relative to each other, often adopting a 'V-shaped' or bent conformation. researchgate.netresearchgate.net For example, in N-(4-methylphenyl)benzenesulfonamide, the dihedral angles between the aromatic rings are 78.0(1)° and 74.0(1)° in the two independent molecules of the asymmetric unit. nih.gov
Intermolecular interactions are crucial in dictating the crystal packing. For secondary sulfonamides, the N–H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. This typically leads to the formation of robust N–H···O hydrogen bonds, which often link the molecules into chains or dimers. mdpi.comresearchgate.net
In addition to hydrogen bonding, π-stacking interactions between the aromatic rings can also play a significant role in stabilizing the crystal structure. nih.gov These interactions, along with weaker C–H···O or C–H···π contacts, contribute to the formation of a complex three-dimensional supramolecular architecture. researchgate.net
Table 3: Typical Bond Parameters and Torsion Angles in Benzenesulfonamides
| Parameter | Typical Value Range | Reference |
| S–N Bond Length | 1.63 Å | mdpi.com |
| S–C Bond Length | 1.76 Å | mdpi.com |
| O–S–O Angle | 118 - 121° | mdpi.com |
| C–S–N–C Torsion Angle | 55 - 85° | nih.govresearchgate.net |
| Dihedral Angle (Ring-Ring) | 60 - 90° | nih.govresearchgate.netnih.gov |
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. This phenomenon is of particular importance in the pharmaceutical industry, as different polymorphs can affect a drug's bioavailability. Benzenesulfonamide derivatives are known to exhibit polymorphism. rsc.org
The formation of different polymorphs can be influenced by crystallization conditions, such as the choice of solvent (solvent-induced polymorphism), temperature, and rate of cooling. rsc.org Characterizing potential polymorphs involves techniques like Powder X-ray Diffraction (PXRD), thermal analysis (e.g., DSC), and single-crystal X-ray diffraction of each form. Studies on polymorphic sulfonamides investigate the different intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize each unique crystal lattice. rsc.org While specific polymorphism studies on this compound are not widely reported, the potential for its existence is high given the prevalence of this phenomenon in the broader class of sulfonamide compounds.
Computational and Theoretical Investigations of N 4 Ethynylphenyl Benzenesulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of N-(4-ethynylphenyl)benzenesulfonamide. By employing various theoretical models, researchers can gain insights into its electronic architecture.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For benzenesulfonamide (B165840) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net
In a study on a complex benzenesulfonamide derivative (C31H23ClN2O4S2), theoretical investigations were carried out using the B3PW91/6-31g(d,p) basis set to gain deeper insights into the molecular structure and bonding interactions. mkjc.in Such studies are crucial for understanding the fundamental quantum mechanics of these molecules. nih.gov For other derivatives, like 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide, the optimized molecular structure and harmonic vibrational frequencies have been examined using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net
Hartree-Fock (HF) Calculations
The Hartree-Fock (HF) method, an ab initio approach, is also utilized in the computational study of benzenesulfonamides. Although it does not account for electron correlation to the same extent as DFT, it provides valuable baseline information on the electronic structure. For instance, the molecular structure of 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide has been investigated using HF theory with the 6-31G(d) basis set. researchgate.net Four-component Hartree-Fock calculations have also been employed to determine properties like the Faraday effect in various molecules, demonstrating the versatility of this method. nih.gov
HOMO-LUMO Orbital Analysis and Charge Transfer Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties, reactivity, and stability. mkjc.in The energy gap between the HOMO and LUMO provides insights into the molecule's behavior in chemical reactions. mkjc.in
For a studied benzenesulfonamide derivative, the HOMO energy was found to be -5.58 eV, and the LUMO energy was -1.96 eV, resulting in an energy gap of 3.622 eV. mkjc.in This moderate gap suggests a balance of stability and reactivity, making it potentially suitable for applications in semiconductors and photocatalysis. mkjc.in In comparison, 4-Methyl-N-(3-nitrophenyl) benzenesulfonamide has a smaller energy gap of 1.12 eV, indicating higher reactivity, while 4-Methyl-N-(naphthalene-1-yl) benzenesulfonamide has a larger gap of 4.24 eV, suggesting higher stability. mkjc.in The calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule. nih.govresearchgate.net
Table 1: HOMO-LUMO Energies and Energy Gaps of Selected Benzenesulfonamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzenesulfonamide Derivative (C31H23ClN2O4S2) | -5.58 | -1.96 | 3.622 |
| 4-Methyl-N-(3-nitrophenyl) benzenesulfonamide | Not Specified | Not Specified | 1.12 |
| 4-Methyl-N-(naphthalene-1-yl) benzenesulfonamide | Not Specified | Not Specified | 4.24 |
| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | -6.82 | -0.92 | 5.9 |
Data sourced from computational studies on benzenesulfonamide derivatives. mkjc.inresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure and bonding interactions within a molecule. mkjc.in It is used to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. nih.gov NBO analysis of a benzenesulfonamide derivative revealed significant interactions, such as that between the bonding orbital of carbon atoms π(C20-C22) and the antibonding orbital of another carbon pair π(C16-C18), with a bond order of 21.25 kJ/mol. mkjc.in Another key interaction involves a lone pair of an oxygen atom (LP (1) O56) and the antibonding orbital π(S59-O60), with a stabilization energy of 65.31 kJ/mol. mkjc.in
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying potential reactive sites. mkjc.in The MEP map illustrates regions of electron density, which are crucial for understanding intermolecular interactions and chemical reactivity. mkjc.in In benzenesulfonamide derivatives, MEP analysis helps to explain the interactions that drive crystal nucleation and growth. mkjc.in DFT has been used for further study of the molecular electrostatic potential of various benzenesulfonamide compounds. figshare.comresearchgate.net
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Energy Minimization
Conformational analysis is crucial for understanding the three-dimensional structure of this compound, which in turn governs its physical properties and biological interactions. Benzenesulfonamide derivatives are known to exhibit significant conformational flexibility, primarily due to rotation around the S-N bond.
Theoretical calculations are employed to identify stable conformers and determine their relative energies. The structure of benzenesulfonamides is characterized by a twisted geometry at the S—N bond. nih.gov For instance, in the related compound N-ethyl-N-(4-methylphenyl)benzenesulfonamide, the C—S—N—C torsion angle was found to be 73.90 (14)°. nih.gov Similarly, the dihedral angle between the two aromatic rings is a key conformational parameter. In N-ethyl-N-(4-methylphenyl)benzenesulfonamide, this angle is 36.76 (11)°. nih.gov For this compound, energy minimization calculations would explore the potential energy surface by systematically rotating the bonds connecting the ethynylphenyl group and the benzenesulfonyl group to locate the lowest energy (most stable) conformations.
In substituted analogs, intramolecular hydrogen bonding can be a significant factor in stabilizing specific conformations. For example, in certain ortho-substituted benzenesulfonamide derivatives, a thermodynamically favorable six-membered intramolecular hydrogen bond can form between the sulfonamide N-H group and a nearby acceptor, such as a carbonyl oxygen. mdpi.com While this compound lacks such a substituent, this highlights the importance of considering non-covalent interactions in conformational analysis.
The table below presents typical torsional and dihedral angles found in related benzenesulfonamide crystal structures, illustrating the non-planar nature of this class of compounds.
| Compound Name | Key Torsion Angle | Angle (°) | Dihedral Angle Between Rings (°) |
| N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | C—S—N—C | 73.90 | 36.76 |
| 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide | C—S—N—C | -58.4 to -75.7 | 72.0 to 78.3 |
This table is interactive. Data is sourced from related known structures to illustrate typical conformational parameters.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide a detailed view of its dynamic behavior, including conformational changes, flexibility, and interactions with its environment (e.g., a solvent or a biological receptor).
The simulation begins with an initial low-energy conformation, often obtained from energy minimization calculations. By solving Newton's equations of motion for the system, the MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over a specific period.
MD simulations are particularly valuable for:
Validating Docking Poses: In drug design, after docking a molecule into a protein's active site, MD simulations can assess the stability of the predicted binding pose. Simulations of sulfonamide-protein complexes have been used to confirm that the molecule remains stable within the binding site. nih.gov
Exploring Conformational Landscapes: MD can reveal the accessible conformations of this compound in solution and the timescale of transitions between them, providing a more realistic picture than static models.
Analyzing Solvation: The simulation can model the explicit interactions between the molecule and solvent molecules, providing insight into its solubility and the structure of its solvation shell.
For example, MD simulations of other organic molecules have been used to understand diffusion behavior in different environments and the influence of molecular dipoles on structural organization. researchgate.netrsc.org A simulation of this compound would similarly illuminate its molecular flexibility and intermolecular interactions in a dynamic context.
In Silico Prediction of Reactivity and Spectroscopic Properties
In silico methods are instrumental in predicting the chemical reactivity and spectroscopic signatures of this compound before extensive laboratory synthesis and analysis. These predictions are often based on quantum mechanical calculations, such as Density Functional Theory (DFT).
Reactivity Prediction: Chemical reactivity can be understood by analyzing the molecule's electronic structure. DFT calculations can determine properties like the Molecular Electrostatic Potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Frontier Molecular Orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy and distribution of these orbitals indicate where the molecule is most likely to donate or accept electrons in a chemical reaction.
Spectroscopic Properties Prediction: Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental results to confirm the molecule's structure.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C≡C-H stretch, S=O stretch, N-H stretch) can be calculated. This helps in assigning the peaks observed in an experimental IR spectrum.
Prediction of Drug-Likeness: In silico models like SwissADME are widely used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com These models evaluate parameters based on the molecule's structure to assess its potential as a drug candidate.
The table below summarizes key properties of this compound that can be predicted using computational methods.
| Property Type | Predicted Parameter | Computational Method | Significance |
| Reactivity | Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. |
| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and electronic excitation energy. | |
| Spectroscopic | 1H and 13C Chemical Shifts | DFT, GIAO | Aids in structure elucidation from NMR data. |
| Vibrational Frequencies | DFT | Helps assign peaks in experimental IR and Raman spectra. | |
| Physicochemical | Lipophilicity (logP), Solubility | ALOGPS, etc. | Predicts membrane permeability and distribution. |
| Topological Polar Surface Area (TPSA) | Fragment-based methods | Correlates with drug transport and absorption. mdpi.com |
This is an interactive table summarizing the utility of in silico prediction methods.
Thermodynamic Stability and Decomposition Pathway Analysis
The thermodynamic stability of this compound and its behavior at elevated temperatures are critical for determining its shelf-life, storage conditions, and processing limitations. These properties are investigated using both computational and experimental techniques.
Computational Analysis: Theoretical calculations can predict thermodynamic parameters such as the Gibbs free energy of formation (ΔGf), enthalpy of formation (ΔHf), and heat capacity (Cp). By mapping the potential energy surface, computational models can also predict potential decomposition pathways and identify the transition states and activation energies associated with bond-breaking processes. This provides a theoretical understanding of which chemical bonds are most likely to cleave first upon heating.
Experimental Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are primary experimental methods for studying thermal stability.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different stages.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are heated. This method detects exothermic or endothermic events, such as melting, crystallization, or decomposition. The melting point itself is a fundamental indicator of thermal stability. researchgate.net
The combination of these analyses provides a comprehensive profile of the compound's thermal behavior.
| Analysis Technique | Information Obtained | Relevance for this compound |
| Thermogravimetric Analysis (TGA) | Onset of decomposition temperature; Mass loss as a function of temperature; Identification of intermediate decomposition steps. | Determines the upper-temperature limit for storage and handling. |
| Differential Thermal Analysis (DTA) | Melting point; Enthalpy of fusion; Temperatures of exothermic (decomposition) and endothermic (melting) events. | Provides data on phase transitions and the energy released or absorbed during thermal events. |
| Computational Chemistry | Gibbs free energy of formation; Bond dissociation energies; Predicted decomposition pathways. | Offers a molecular-level understanding of the compound's intrinsic stability and likely fragmentation patterns. |
This interactive table outlines the methods used to assess thermodynamic stability.
Pre Clinical Biological Evaluation and Mechanistic Insights of N 4 Ethynylphenyl Benzenesulfonamide
Enzyme Inhibition Studies of N-(4-ethynylphenyl)benzenesulfonamide and Analogs
Inhibition of Carbonic Anhydrase Isoforms
A series of compounds featuring regioisomeric phenylethynylbenzenesulfonamide moieties have been assessed for their inhibitory action against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. nih.gov The inhibitory effects were found to span a wide range, from the low nanomolar to the millimolar range, with several derivatives demonstrating potent and selective inhibition of the tumor-associated isoforms hCA IX and XII. nih.gov
The key structural determinants for the potency and selectivity of these inhibitors were the position of the sulfamoyl group on the benzene (B151609) ring relative to the ethynyl (B1212043) linker and the nature of the substituents on the second phenyl ring. nih.gov Specifically, derivatives with the sulfamoyl group in the para-position were effective inhibitors of hCA IX and XII. The meta-substituted regioisomers showed significant inhibition against hCA I, IX, and XII. In contrast, the ortho-substituted sulfonamides were generally weak inhibitors of hCA I, II, and IX but displayed noteworthy inhibition of hCA XII. nih.gov This highlights the critical role of the substitution pattern in tuning the inhibitory profile of this class of compounds against different carbonic anhydrase isoforms.
| Compound/Regioisomer | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| para-substituted | Moderate Inhibition | Weak Inhibition | Effective Inhibition | Effective Inhibition |
| meta-substituted | Significant Inhibition | Weak Inhibition | Significant Inhibition | Significant Inhibition |
| ortho-substituted | Weak Inhibition | Weak Inhibition | Weak Inhibition | Significant Inhibition |
| Note: This table summarizes the general inhibitory trends for regioisomers of phenylethynylbenzenesulfonamide as specific Ki values for this compound were not detailed in the primary literature. "Effective" and "Significant" inhibition generally correspond to the nanomolar range, while "Weak" or "Moderate" inhibition corresponds to the micromolar to millimolar range. nih.gov |
Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
For instance, a series of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives were synthesized and evaluated for their anticholinesterase activities. mdpi.com In this series, the introduction of a sulfonamide moiety improved activity against AChE but significantly reduced the effect against BChE when compared to the parent amine. mdpi.com Further modification, such as replacing a bromine atom with a lipophilic 4-methoxystyryl group, resulted in significantly improved inhibitory effects against both AChE and BChE, with IC50 values of 4.3 µM and 5.6 µM, respectively. mdpi.com Another analog with a 5-(4-trifluorostyryl) substitution also showed significant activity against AChE (IC50 = 6.2 µM) and a moderate effect against BChE (IC50 = 10.5 µM). mdpi.com These findings suggest that the benzenesulfonamide (B165840) scaffold can be a valuable template for developing cholinesterase inhibitors, with inhibitory potency and selectivity being highly dependent on the nature of the substituents.
| Analog Compound | AChE (IC50, µM) | BChE (IC50, µM) |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 ± 0.21 | 26.5 ± 0.24 |
| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 4.3 ± 0.23 | 5.6 ± 0.24 |
| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | 6.2 ± 0.21 | 10.5 ± 0.47 |
| Note: The data presented are for styryl-substituted benzenesulfonamide analogs, not this compound. mdpi.com |
Inhibition of Glyoxalase I
The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), is a target in cancer therapy due to its overexpression in cancerous cells. nih.gov Research into 1,4-benzenesulfonamide derivatives has identified several potent inhibitors of human Glx-I. nih.gov
In a study exploring a series of azo-coupled benzenesulfonamides, compounds were identified with potent inhibitory activity, exhibiting IC50 values below 10 µM. nih.gov For example, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide demonstrated potent Glx-I inhibition with IC50 values of 0.39 µM and 1.36 µM, respectively. nih.gov The study also highlighted the importance of the sulfonamide moiety for inhibitory activity; its removal from one of the potent compounds led to a significant decrease in inhibitory effect. nih.gov Although direct inhibitory data for this compound against Glx-I is not specified, these findings underscore the potential of the benzenesulfonamide scaffold for the design of effective Glx-I inhibitors.
| Analog Compound | Glx-I (IC50, µM) |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide | 1.36 |
| (E)-5-((8-hydroxyquinolin-5-yl)diazenyl)naphthalen-1-ol (sulfonamide moiety removed) | 8.81 |
| Note: The data presented are for azo-substituted benzenesulfonamide analogs, not this compound. nih.gov |
Inhibition of Lipoxygenases (e.g., 12-Lipoxygenase)
Human lipoxygenases (LOXs) are involved in the biosynthesis of bioactive lipid mediators that play a role in inflammation, platelet aggregation, and cell proliferation. nih.gov The benzenesulfonamide scaffold has been explored for its LOX inhibitory properties.
One study focused on the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold for the inhibition of platelet-type 12-(S)-LOX. nih.gov This research led to the development of compounds with nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov Another study structurally optimized N-phenylbenzenesulfonamide derivatives and identified a compound with potent inhibitory activities against 5-LO, with IC50 values of 2.3 µM for the isolated enzyme and 0.4 µM in intact cells. nih.gov While these studies did not specifically report on this compound, they demonstrate that benzenesulfonamide derivatives can be potent and selective inhibitors of lipoxygenases. The specific substitution on the phenyl rings is crucial for determining the inhibitory profile.
Inhibition of Neutrophil Elastase
Human neutrophil elastase (hNE) is a serine protease implicated in inflammatory diseases. nih.gov The inhibitory potential of benzenesulfonic acid derivatives against hNE has been investigated. In one study, a series of these compounds were synthesized and tested, with most showing low inhibition. However, one derivative, featuring an amide-(4-diphenyl) moiety, exhibited moderate hNE activity with an IC50 of 35.2 µM, indicating that specific substitutions are critical for activity. nih.gov
Another study on a novel, more complex inhibitor, [4-(4-bromophenylsulfonylcarbamoyl)benzoyl-L-valyl-L-proline 1(RS)-(1-trifluroacetyl-2-methylprolyl)amide] (ICI 200,355), demonstrated potent inhibition of human neutrophil elastase with a Ki of 0.6 nM and an IC50 of 1.6 x 10⁻⁸ M for the secretory response induced by the enzyme. nih.gov Although these examples are structurally distinct from this compound, they confirm that the broader class of sulfonamide-containing compounds can effectively inhibit neutrophil elastase.
In Vitro Cellular Activity Studies
The therapeutic potential of this compound and its related derivatives has been explored through a variety of in vitro studies. These investigations have revealed a broad spectrum of biological activities, highlighting the versatility of the benzenesulfonamide scaffold in medicinal chemistry. Research has primarily focused on its efficacy as an anticancer, antimicrobial, antioxidant, and anti-inflammatory agent.
Anticancer Activity in Human Cancer Cell Lines (e.g., Antiproliferative, Cytotoxic Effects)
Benzenesulfonamide derivatives have demonstrated significant potential as antiproliferative agents against various human cancer cell lines. Studies indicate that these compounds can inhibit cancer cell growth and induce cell death through cytotoxic mechanisms.
The antiproliferative activity of several benzenesulfonamide derivatives has been evaluated against a panel of human cancer cell lines. For instance, certain N-(heterocyclylphenyl)benzenesulfonamides have shown inhibitory effects on colon cancer cells. nih.gov Similarly, other derivatives have been found to effectively reduce the proliferation of A549 lung cancer cells after 72 hours of treatment, with cytotoxic effects increasing in a dose-dependent manner. immunopathol.com The anticancer activity of some derivatives was evaluated by the US-National Cancer Institute (NCI), where one compound, in particular, exhibited notable activity against a breast cancer cell line (MDA-MB-468). nih.gov Further studies on novel 1,2,4-triazine sulfonamide derivatives have also confirmed their antiproliferative potential in DLD-1 and HT-29 colon cancer cells. nih.gov
| Derivative Class | Cell Line | Cancer Type | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| N-(heterocyclylphenyl)benzenesulfonamide | SW480 | Colon Cancer | EC₅₀ | 27-37 µM | nih.gov |
| N-(heterocyclylphenyl)benzenesulfonamide | HCT116 | Colon Cancer | EC₅₀ | 24-27 µM | nih.gov |
| 1,3,5-Triazinyl benzenesulfonamide (12d) | MDA-MB-468 | Breast Cancer | GI% | 62% | nih.gov |
| 1,3,5-Triazinyl benzenesulfonamide (12d) | MDA-MB-468 (hypoxic) | Breast Cancer | IC₅₀ | 3.99 ± 0.21 µM | nih.gov |
| 1,3,5-Triazinyl benzenesulfonamide (12i) | MDA-MB-468 (hypoxic) | Breast Cancer | IC₅₀ | 1.48 ± 0.08 µM | nih.gov |
| 1,2,4-Triazine sulfonamide (MM131) | DLD-1 | Colon Cancer | IC₅₀ | 1.7 µM | nih.gov |
| 1,2,4-Triazine sulfonamide (MM131) | HT-29 | Colon Cancer | IC₅₀ | 5.6 µM | nih.gov |
The antiproliferative effects of benzenesulfonamide derivatives are, in part, attributed to their ability to interfere with the normal progression of the cell cycle in cancer cells. Research has shown that these compounds can induce cell cycle arrest at different phases, thereby preventing cell division and proliferation.
For example, a specific 1,3,5-triazinyl benzenesulfonamide derivative was found to arrest the cell cycle of the MDA-MB-468 breast cancer cell line in the G0-G1 and S phases. nih.gov Related compounds, N-substituted benzamides, have also been shown to be associated with cell cycle blocks in both the G0/G1 and G2/M phases, depending on the cell type and dosage. nih.gov This disruption of the cell cycle is a key mechanism contributing to the anticancer properties of this class of compounds.
A primary mechanism through which benzenesulfonamide derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is mediated through the activation of specific cellular pathways.
Studies on related N-substituted benzamides have demonstrated that these molecules can trigger apoptosis in cancer cells, such as the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov The mechanism involves the release of cytochrome c into the cytosol, which in turn activates caspase-9. nih.gov The critical role of caspases is further supported by findings that a pan-caspase inhibitor, Z-VAD-fmk, and a specific caspase-9 inhibitor, Z-LEHD-fmk, can significantly reduce the apoptosis induced by these compounds. nih.gov Further research on a 1,3,5-triazinyl benzenesulfonamide derivative showed it induced apoptosis by increasing the levels of cleaved caspases 3 and 9. nih.gov
A key initial event in this apoptotic cascade is the depolarization of the mitochondrial membrane potential (Δψm). nih.gov The loss of mitochondrial membrane potential is a critical step that precedes the release of cytochrome c and subsequent caspase activation. nih.govnih.gov Efavirenz, a molecule with structural similarities, has been shown to cause depolarization of the mitochondrial membrane, which is hypothesized to be the initial trigger for a cascade of events leading to cell death. nih.gov
Antimicrobial and Antibiofilm Activity (e.g., Bacterial, Fungal Strains, Drug-Resistant Microbes)
The benzenesulfonamide scaffold is a well-established pharmacophore in antimicrobial agents. Novel derivatives continue to be synthesized and evaluated for their efficacy against a wide range of pathogenic bacteria and fungi, including drug-resistant strains.
Newly synthesized thiopyrimidine-benzenesulfonamide compounds have shown promising broad-spectrum antimicrobial activity. nih.govresearchgate.net These derivatives were particularly effective against the bacterial strains Klebsiella pneumoniae and Pseudomonas aeruginosa, producing significant zones of inhibition (ZOI) ranging from 15 to 30 mm. nih.govresearchgate.net One study highlighted a derivative that showed 70.71% potency against a ciprofloxacin-resistant strain of Pseudomonas aeruginosa when compared to chloramphenicol. jetir.org Another derivative displayed antifungal activity against Aspergillus flavus with 51.00% potency compared to griseofulvin. jetir.org
In addition to direct antimicrobial effects, these compounds have also been investigated for their ability to combat biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Certain thiopyrimidine-benzenesulfonamides have demonstrated the ability to suppress the formation of microbial biofilms in K. pneumoniae and P. aeruginosa. nih.govresearchgate.net This antivirulence activity presents a promising strategy for tackling infections associated with biofilms. nih.govresearchgate.net
| Derivative Class | Microorganism | Activity Metric | Result | Source |
|---|---|---|---|---|
| Thiopyrimidine-benzenesulfonamides | K. pneumoniae, P. aeruginosa | Zone of Inhibition (ZOI) | 15 - 30 mm | nih.govresearchgate.net |
| N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide | P. aeruginosa (Ciprofloxacin-resistant) | Potency vs. Chloramphenicol | 70.71% | jetir.org |
| N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide | Aspergillus flavus | Potency vs. Griseofulvin | 51.00% | jetir.org |
Antioxidant and Free Radical Scavenging Properties
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Benzenesulfonamide derivatives have been evaluated for their antioxidant properties and their ability to scavenge harmful free radicals.
Various assays have been employed to determine the antioxidant capacity of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) free radical scavenging assays. mdpi.comresearchgate.net For example, certain (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives exhibited significant free radical scavenging properties. mdpi.com The antioxidant potential of benzenesulfonamide-piperazine hybrids has also been investigated using a range of methods, including DPPH, ABTS, FRAP, and CUPRAC assays, with some compounds showing high antioxidant capacity. nih.gov The ability of these molecules to donate a hydrogen atom is a key mechanism in their radical-scavenging capacity. nih.govmdpi.com
| Derivative | Assay | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | DPPH | 16.5 ± 0.31 | mdpi.com |
| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | DPPH | 13.9 ± 0.10 | mdpi.com |
| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | NO | 9.6 ± 0.45 | mdpi.com |
| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | NO | 11.9 ± 0.31 | mdpi.com |
Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Antitrichomonal)
Beyond the activities previously described, the benzenesulfonamide scaffold has been explored for other therapeutic applications, including anti-inflammatory and antitrichomonal effects.
Anti-inflammatory Activity: The anti-inflammatory properties of benzamides and related sulfonamides have been linked to their ability to inhibit the transcription factor NF-κB (nuclear factor kappa B). nih.govnih.gov Inhibition of NF-κB subsequently suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Studies on pyrazoline derivatives bearing a benzenesulfonamide moiety have demonstrated anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds showing more potent activity than the standard drug celecoxib. nih.gov
Antitrichomonal Activity: Derivatives of phenylthiazolylbenzene sulfonamides have been synthesized and evaluated for their in vitro activity against Trichomonas vaginalis, the parasite responsible for trichomoniasis. researchgate.netjmcs.org.mx Several of these compounds exhibited higher antitrichomonal activity than the standard drug metronidazole, which has an IC₅₀ of 0.93 µM. researchgate.netjmcs.org.mx This suggests that the benzenesulfonamide framework is a promising starting point for the development of new treatments for this common infection. researchgate.netjmcs.org.mx
Effects on Cardiovascular Parameters (e.g., Perfusion Pressure, Coronary Resistance) in Isolated Organ Models
While direct experimental data on the cardiovascular effects of this compound are not extensively documented, studies on structurally related benzenesulfonamide analogs provide valuable insights into their potential cardiovascular activity. Research using isolated rat heart models has been instrumental in evaluating the effects of these compounds on key hemodynamic parameters.
A study investigating a series of benzenesulfonamide derivatives found that specific substitutions on the benzene ring significantly influence their effects on perfusion pressure and coronary resistance. cerradopub.com.br For instance, the compound 4-(2-amino-ethyl)-benzenesulfonamide, an analog of the subject compound, demonstrated a notable ability to decrease both perfusion pressure and coronary resistance in an isolated Langerdorff-perfused rat heart model. cerradopub.com.br This suggests a vasodilatory effect on the coronary vasculature. In contrast, the parent benzenesulfonamide molecule and other derivatives, such as 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide and 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide, did not produce the same effect under the tested conditions. cerradopub.com.br
The observed decrease in perfusion pressure and coronary resistance by 4-(2-amino-ethyl)-benzenesulfonamide points towards a potential mechanism involving interaction with vascular smooth muscle regulation, possibly through ion channels like calcium channels. cerradopub.com.br Theoretical docking studies have suggested that this analog could interact with amino acid residues on L-type calcium channels, potentially blocking calcium influx and leading to vasodilation. cerradopub.com.br Given the structural similarity, it is plausible that this compound could exhibit activity at cardiovascular targets, though this requires direct experimental verification.
| Compound | Dose | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|---|
| Benzenesulfonamide (Parent Compound) | 0.001 nM | No significant change | No significant change |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM | Decrease | Decrease |
| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM | No significant change | No significant change |
| 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM | No significant change | No significant change |
Structure-Activity Relationship (SAR) Studies
Identification of Key Pharmacophores and Structural Motifs for Activity
The benzenesulfonamide scaffold is a well-established "privileged" pharmacophore in medicinal chemistry, largely due to the specific physicochemical properties of the sulfonamide group (-SO₂NH-). mdpi.com This functional group is a cornerstone for the biological activity of this class of compounds. The sulfonamide moiety is a tetrahedral structure that acts as a potent hydrogen bond donor (via the N-H group) and acceptor (via the two sulfonyl oxygens). mdpi.com This allows it to form strong, directional interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues in the binding sites of various protein targets. mdpi.com
The general pharmacophoric model for many biologically active benzenesulfonamides consists of:
An aromatic ring (the "benzene" part): This provides a scaffold for substitutions that can modulate activity, selectivity, and pharmacokinetic properties. It often engages in hydrophobic or π-stacking interactions within the target's binding pocket.
The sulfonamide linker (-SO₂NH-): This is the crucial zinc-binding group for a major class of sulfonamide targets, the carbonic anhydrases. rsc.org Beyond this, its hydrogen bonding capacity is vital for anchoring the ligand to a wide range of other receptors and enzymes. mdpi.com
A secondary phenyl ring or other substituent (the "N-phenyl" part): In this compound, this is the ethynylphenyl group. This part of the molecule often extends into more solvent-exposed regions of a binding pocket, and modifications here can significantly fine-tune the compound's biological profile and selectivity. researchgate.net The specific nature of this "tail" can be altered to achieve desired interactions with the target protein. rsc.org
Impact of Substituent Effects on Biological Profiles
The biological activity and physicochemical properties of the benzenesulfonamide scaffold are highly sensitive to the nature and position of substituents on its aromatic rings. SAR studies on various analogs have revealed several key trends.
The substitution pattern on the N-phenyl ring is critical for determining potency and selectivity. For example, in a series of (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, the introduction of a lipophilic styryl group was found to confer significant anticholinesterase and antioxidant activities, which were absent in the precursor molecule. mdpi.com Similarly, in a series of inhibitors targeting HIV-1 capsid protein, specific substitutions on the benzenesulfonyl chloride portion were crucial for antiviral potency. nih.gov
On the other benzenesulfonamide ring, substitutions also play a pivotal role. In the development of inhibitors for Tropomyosin receptor kinase A (TrkA), complex hydrazinyl-based substitutions at the 4-position of the benzenesulfonamide ring led to potent anti-glioblastoma activity. nih.govtuni.fi Furthermore, theoretical studies on alkylimino-substituted sulfonamides show that the length of an alkyl chain substituent can systematically alter physicochemical properties like hydrophobicity (log P) and acid-base equilibria (pKa), which in turn affects the molecule's absorption, distribution, and target engagement. acs.org The dihedral angle between the two phenyl rings, a key conformational feature, is also influenced by the electronic nature of the substituents; electron-donating groups have been observed to alter this angle, which can affect how the molecule fits into a binding site. researchgate.net
Ligand-Target Binding Interactions via Molecular Docking and X-ray Co-crystallography (if available for analogs)
While specific X-ray co-crystallography data for this compound is not publicly available, extensive molecular docking and crystallographic studies on its analogs provide a clear picture of how this class of compounds interacts with biological targets. The interactions are primarily governed by hydrogen bonding involving the sulfonamide linker and hydrophobic interactions involving the aromatic rings.
Hydrogen Bonding: The sulfonamide moiety is consistently identified as the key anchor. X-ray crystallography of numerous benzenesulfonamide derivatives reveals the formation of robust intermolecular N–H⋯O hydrogen bonds, often creating chain or dimer motifs within the crystal lattice. researchgate.netmdpi.comnih.gov In the context of a protein binding site, this translates to critical interactions with backbone or side-chain atoms. For instance, in docking studies of benzenesulfonamide derivatives with TrkA, the sulfonamide group forms charged interactions with residues like Gln369. nih.govtuni.fi Similarly, docking of analogs into penicillin-binding protein 2X showed favorable hydrogen bond interactions with the target. rjb.ro
| Compound Analog | Binding Energy (kcal/mol) |
|---|---|
| AL107 | -11.26 |
| AL106 | -10.93 |
| Sulfamethiazole | -10.21 |
| AL109 | -9.66 |
| AL110 | -9.58 |
| AL34 | -9.54 |
| AL56 | -9.48 |
Target Identification and Mechanism of Action Research (Pre-clinical Focus)
Identification of Molecular Targets and Pathways
The benzenesulfonamide scaffold is remarkably versatile, with derivatives having been identified as modulators of a wide array of molecular targets and pathways. This chemical framework has proven to be a fruitful starting point for developing inhibitors for various enzymes and receptor-mediated pathways implicated in numerous diseases. Pre-clinical research has identified several key targets for compounds structurally related to this compound.
A primary and extensively studied target class is the carbonic anhydrase (CA) family of enzymes. drugbank.com Sulfonamides are classic inhibitors of CAs, with various isoforms being targets for anticancer and antimicrobial agents. rsc.orgchemicalbook.com For example, inhibition of tumor-associated isoforms like CA IX is a recognized anticancer mechanism. rsc.orgnih.gov
Other identified targets and pathways for various benzenesulfonamide analogs include:
Kinases: Analogs have been developed as potent inhibitors of receptor tyrosine kinases, such as Tropomyosin receptor kinase A (TrkA) , which is a target for glioblastoma. nih.govtuni.fi
Viral Proteins: Specific derivatives have been designed to target the HIV-1 capsid (CA) protein , interfering with viral assembly and exhibiting a dual-stage inhibition profile. nih.gov
Cell Signaling Pathways: Novel N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit the Wnt/β-catenin signaling pathway by binding to β-catenin and disrupting its interaction with T-Cell Factor 4, a key step in colorectal cancer progression. nih.gov
Metabolic Pathways: A series of benzene-1,4-disulfonamides were identified as inhibitors of oxidative phosphorylation (OXPHOS) , a promising therapeutic strategy for cancers dependent on aerobic metabolism. nih.gov
Immune System Components: Benzenesulfonamide derivatives have been developed as inhibitors of perforin , a key protein in lymphocyte-mediated cell death, with applications in preventing transplant rejection. nih.gov
| Molecular Target/Pathway | Therapeutic Area | Reference |
|---|---|---|
| Carbonic Anhydrases (e.g., CA IX) | Oncology, Infectious Disease | rsc.orgchemicalbook.comnih.gov |
| Tropomyosin receptor kinase A (TrkA) | Oncology (Glioblastoma) | nih.govtuni.fi |
| Wnt/β-catenin Pathway | Oncology (Colorectal Cancer) | nih.gov |
| HIV-1 Capsid (CA) Protein | Virology (HIV) | nih.gov |
| Oxidative Phosphorylation (OXPHOS) | Oncology | nih.gov |
| Perforin | Immunology (Transplantation) | nih.gov |
| Calcium Channels | Cardiovascular | cerradopub.com.br |
Absence of Specific Preclinical Data for this compound
Despite a comprehensive search for preclinical biological evaluation and mechanistic insights into the chemical compound this compound, no specific research findings, data tables, or detailed molecular-level biological mechanisms for this exact compound have been identified in the public domain.
The broader class of benzenesulfonamide derivatives has been the subject of extensive research, revealing a wide array of biological activities. Studies on various analogues have demonstrated mechanisms of action that include the inhibition of several key enzymes and interference with cellular signaling pathways.
General Biological Activities of Benzenesulfonamide Derivatives
While no data is available for this compound, research on other benzenesulfonamide compounds has elucidated several potential biological targets and mechanisms. It is important to note that these findings are not directly applicable to this compound, as minor structural modifications can significantly alter the biological activity of a compound.
General mechanisms observed for some benzenesulfonamide derivatives include:
Enzyme Inhibition:
Tropomyosin receptor kinase A (TrkA) Inhibition: Certain benzenesulfonamide analogues have been investigated as inhibitors of TrkA, a receptor tyrosine kinase involved in cell growth and survival.
Acetylcholinesterase and Butyrylcholinesterase Inhibition: Some derivatives have shown the ability to inhibit these enzymes, which are implicated in neurodegenerative diseases.
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases, enzymes involved in various physiological processes.
α-Glucosidase Inhibition: Inhibition of this enzyme, which is involved in carbohydrate digestion, has been observed for some benzenesulfonamide compounds.
Modulation of Signaling Pathways:
Wnt/β-catenin Signaling Pathway Interference: Certain novel N-(heterocyclylphenyl)benzenesulfonamides have been shown to act as inhibitors of the Wnt/β-catenin signaling pathway by disrupting the interaction between β-catenin and T-cell factor 4.
Antiviral Activity:
HIV-1 Capsid Inhibition: Phenylalanine derivatives containing a benzenesulfonamide moiety have been identified as novel inhibitors of the HIV-1 capsid protein.
The absence of specific preclinical data for this compound underscores the necessity for dedicated research to determine its potential biological activities and molecular mechanisms. Without such studies, any discussion of its effects remains speculative and cannot be substantiated with empirical evidence.
Applications in Chemical Biology and Materials Science
Development of N-(4-ethynylphenyl)benzenesulfonamide as Chemical Probes
The design of chemical probes is a critical aspect of chemical biology, enabling the study of biological processes with high precision. The structure of this compound incorporates features that are highly advantageous for the development of such probes.
The benzenesulfonamide (B165840) core is a known targeting moiety for a variety of enzymes, most notably the carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play crucial roles in physiological processes such as pH regulation and CO2 transport. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them important therapeutic targets. The sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent and often selective inhibition.
The true versatility of this compound as a chemical probe lies in its terminal alkyne functionality. This alkyne group acts as a "clickable" handle, allowing for its facile conjugation to a wide array of reporter molecules, such as fluorophores, biotin tags, or affinity resins, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This modular approach enables the creation of a diverse library of probes from a single precursor. For instance, by attaching a fluorescent dye, researchers can visualize the localization of the target enzyme within cells or tissues. Alternatively, a biotinylated version can be used for affinity purification and subsequent identification of the target protein and its binding partners.
While direct studies on this compound as a chemical probe are not extensively documented, the principles underlying its design are well-established. The combination of a proven enzyme-targeting scaffold with a bioorthogonal handle for downstream functionalization represents a powerful strategy in the development of next-generation chemical probes for studying enzyme function and for drug discovery.
Integration into Polymeric Materials and Functional Surfaces
The unique bifunctional nature of this compound also makes it a valuable monomer for the synthesis of advanced polymeric materials and for the modification of surfaces.
Utilization in Click Polymerization
The terminal alkyne group of this compound makes it an ideal monomer for "click polymerization." This type of polymerization utilizes the highly efficient and specific CuAAC reaction to link monomers together, forming long polymer chains. When copolymerized with a diazide-functionalized monomer, this compound can be incorporated into linear polymers. The resulting polymers would possess pendant benzenesulfonamide groups along the polymer backbone.
The properties of these polymers can be tailored by the choice of the comonomer. For example, using a flexible diazide linker would result in a more soluble and processable polymer, while a rigid aromatic diazide could lead to materials with enhanced thermal stability. The presence of the sulfonamide groups can impart specific functionalities to the polymer, such as improved adhesion, altered solubility, or the ability to coordinate with metal ions.
Furthermore, the ethynyl (B1212043) group allows for the post-polymerization modification of the material. This means that after the polymer has been formed, the unreacted alkyne groups can be used to attach other functional molecules, providing a route to highly functionalized and complex macromolecular architectures. This approach has been widely used to create materials for a variety of applications, including drug delivery, coatings, and advanced composites. While specific examples of the polymerization of this compound are not prevalent in the literature, the polymerization of its precursor, 4-ethynylaniline, to form poly(4-ethynylaniline) has been reported, demonstrating the feasibility of polymerizing ethynyl-functionalized anilines. sigmaaldrich.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com
Potential in Aggregation-Induced Emission (AIE) Materials
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where certain molecules, which are non-emissive in dilute solutions, become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is typically attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
While the AIE properties of this compound have not been explicitly reported, its molecular structure contains elements that could potentially lead to such behavior. The molecule possesses two phenyl rings connected by a sulfonamide linker, which allows for a degree of rotational freedom. In an aggregated state, the steric hindrance between neighboring molecules could restrict the rotation of these phenyl rings. If this restriction of intramolecular rotation is significant, it could lead to an enhancement of fluorescence emission.
The study of AIE properties in sulfonamide-containing molecules is an emerging area of research. The ability to design and synthesize AIE-active materials is of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. Further investigation into the photophysical properties of this compound and its derivatives in different aggregation states would be necessary to fully assess its potential as an AIE-active material.
Role in Ligand Design and Supramolecular Assembly
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound possesses several structural features that make it an attractive building block for the construction of such assemblies.
The sulfonamide group is a versatile functional group for establishing robust hydrogen bonding networks. The N-H proton of the sulfonamide is a good hydrogen bond donor, while the two oxygen atoms are effective hydrogen bond acceptors. This allows for the formation of predictable and stable intermolecular hydrogen bonds, which can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The formation of such hydrogen-bonded networks is a key principle in crystal engineering and the design of functional molecular solids. The reaction of benzenesulfonyl chloride with anilines is a well-established method for forming the sulfonamide linkage. researchgate.netresearchgate.netwikipedia.orgechemi.com
The ethynylphenyl moiety also contributes to the supramolecular behavior of the molecule. The aromatic ring can participate in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align in a parallel or offset fashion. These interactions, although weaker than hydrogen bonds, play a crucial role in the stabilization of supramolecular architectures. The terminal alkyne group can also act as a weak hydrogen bond acceptor, interacting with suitable donor groups.
By combining these different non-covalent interactions, it is possible to design and create complex supramolecular assemblies with specific structures and functions. For example, this compound could be used as a ligand to coordinate with metal ions, with the sulfonamide and ethynyl groups providing potential binding sites. The resulting metal-organic frameworks (MOFs) or coordination polymers could have applications in gas storage, catalysis, or sensing. The synthesis of related N-(4-hydroxyphenyl)benzenesulfonamide has been reported, showcasing the accessibility of such structures. chemicalbook.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The future synthesis of N-(4-ethynylphenyl)benzenesulfonamide and its derivatives is geared towards environmentally friendly and efficient methodologies. Traditional methods for creating the core structure often involve multi-step processes that may utilize hazardous reagents and solvents. Green chemistry principles are now guiding the development of more sustainable synthetic pathways.
One promising area of exploration is the refinement of the Sonogashira cross-coupling reaction, a key step in attaching the ethynyl (B1212043) group. Research is focused on developing reusable heterogeneous palladium catalysts, such as palladium single-atom catalysts on nitrogen-doped carbon supports. nih.govrsc.org These catalysts offer the potential for high efficiency, reduced palladium leaching, and easier product purification, thereby minimizing waste and environmental impact. nih.govacs.org The use of greener solvent systems, like acetonitrile/water azeotropes, is also being investigated to replace more toxic options like DMF and NMP. acs.org
Furthermore, multicomponent reactions (MCRs) present an atom-economical and efficient strategy for the synthesis of complex sulfonamides. rsc.org Future research could focus on developing a one-pot synthesis of this compound from simple precursors, potentially using water as a solvent to enhance the sustainability of the process. sci-hub.se The use of alternative energy sources, such as microwave irradiation, could also accelerate reaction times and reduce energy consumption.
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for this compound
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Catalyst | Homogeneous palladium complexes | Heterogeneous, reusable palladium catalysts (e.g., SACs) nih.govrsc.org |
| Solvents | DMF, NMP, other toxic aprotic solvents | Acetonitrile/water azeotropes, other green solvents acs.orgmonash.edu |
| Reaction Type | Multi-step, sequential reactions | One-pot, multicomponent reactions rsc.org |
| Waste Generation | High | Minimized |
| Energy Consumption | Often requires prolonged heating | Can be enhanced by microwave irradiation |
Advanced Derivatization for Enhanced Research Utility
The terminal alkyne group in this compound is a key feature that allows for extensive and versatile derivatization, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." alliedacademies.org This reaction facilitates the straightforward synthesis of a wide array of 1,2,3-triazole-containing benzenesulfonamide (B165840) derivatives. nih.govenpress-publisher.com
Future research will likely move beyond simple triazole formation to explore more advanced derivatization strategies. This could involve the use of the alkyne in other types of cycloadditions, Sonogashira couplings with diverse partners, and other alkyne-specific transformations to create a broader range of molecular architectures. mdpi.com The aim is to generate extensive libraries of compounds for high-throughput screening in drug discovery and other applications.
For instance, the benzenesulfonamide core can be systematically modified to explore structure-activity relationships (SAR). By varying the substituents on both the phenyl ring of the benzenesulfonamide and the newly formed triazole ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. mdpi.com This approach has already shown promise in the development of potent and selective enzyme inhibitors. nih.gov
Deeper Mechanistic Understanding of Pre-clinical Biological Activities
Derivatives of this compound have shown significant potential in preclinical studies, particularly as anticancer agents and enzyme inhibitors. A significant body of research has focused on benzenesulfonamide-triazole hybrids as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors. nih.gov The sulfonamide moiety acts as a zinc-binding group within the enzyme's active site, while the triazole and its appended substituents can be modified to achieve isoform selectivity. nih.govnih.gov
Future investigations will need to delve deeper into the precise molecular mechanisms underlying the biological activities of these compounds. For example, in the context of cancer, research should aim to elucidate how these molecules modulate specific signaling pathways. Studies on N-(heterocyclylphenyl)benzenesulfonamides have shown that they can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.govacs.org Understanding if this compound derivatives can act through similar mechanisms will be crucial for their development as targeted cancer therapies.
A notable example is the derivative 5-(dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide, which has been identified as a bifunctional agent with both antitumor and two-photon induced bio-imaging properties. nih.gov Further mechanistic studies on this and similar compounds could reveal novel modes of action and open up new avenues for therapeutic intervention and diagnostics.
Expansion of Applications in Interdisciplinary Fields
The unique bifunctional nature of this compound, with its biologically active sulfonamide core and its synthetically versatile alkyne handle, makes it an attractive candidate for applications in various interdisciplinary fields beyond traditional medicinal chemistry.
In the realm of materials science , the terminal alkyne can be used to graft these molecules onto polymer backbones or surfaces to create functional materials. For example, benzenesulfonamide-containing polymers have been explored for their thermal stability and chemical resistance, with potential applications in coatings and adhesives. ekb.eg The introduction of the ethynyl group allows for the creation of novel polymers with tailored properties through polymerization or post-polymerization modification via click chemistry. mdpi.com
In chemical biology , the alkyne group serves as a bioorthogonal handle. This allows for the tagging of biomolecules in living systems without interfering with native biological processes. This compound-based probes could be developed to study the localization and interactions of their target proteins within cells, providing valuable insights into cellular processes. mdpi.com
The development of fluorescent derivatives, such as the aforementioned 5-(dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide, highlights the potential for creating theranostic agents—compounds that combine therapeutic and diagnostic capabilities. nih.gov This convergence of therapy and imaging is a rapidly growing area of research with significant translational potential.
Development of this compound as a Versatile Platform for Chemical Innovation
This compound is poised to become a central building block in combinatorial chemistry and the development of novel molecular entities. nih.gov Its modular nature allows for the rapid generation of diverse compound libraries by combining different azides with the alkyne handle and modifying the benzenesulfonamide core.
This platform approach is particularly valuable in drug discovery , where the ability to quickly synthesize and screen a wide range of compounds is essential for identifying promising lead candidates. nih.gov The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous approved drugs, and the addition of the ethynyl group provides a gateway to new chemical space. nih.gov
Beyond drug discovery, the versatility of this platform can be harnessed for the creation of novel supramolecular structures and functional materials . The directional nature of the triazole linkage formed via click chemistry can be used to assemble complex, well-defined architectures. This could lead to the development of new sensors, catalysts, and smart materials with tailored properties.
Table 2: Potential Applications of this compound Derivatives
| Field | Application | Key Feature Utilized |
| Medicinal Chemistry | Anticancer agents, enzyme inhibitors nih.govnih.gov | Benzenesulfonamide pharmacophore, versatile derivatization |
| Materials Science | Functional polymers, coatings ekb.eg | Terminal alkyne for polymerization/grafting |
| Chemical Biology | Bioorthogonal probes for imaging and proteomics mdpi.com | Terminal alkyne as a chemical handle |
| Theranostics | Combined therapeutic and diagnostic agents nih.gov | Biologically active core with imaging capabilities |
| Combinatorial Chemistry | Rapid generation of diverse compound libraries nih.gov | Modular structure amenable to high-throughput synthesis |
Q & A
Basic: What are the standard synthetic routes for N-(4-ethynylphenyl)benzenesulfonamide?
The synthesis typically involves sulfonylation of 4-ethynylaniline using benzenesulfonyl chloride under basic conditions. A two-step protocol is common:
- Step 1 : React 4-ethynylaniline with benzenesulfonyl chloride in the presence of pyridine or triethylamine to form the sulfonamide bond .
- Step 2 : Purify the crude product via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Key challenges include controlling the exothermic reaction during sulfonylation and ensuring complete removal of unreacted starting materials.
Advanced: How can Sonogashira coupling be optimized for introducing the ethynyl group in precursor synthesis?
The ethynyl group can be introduced via Sonogashira cross-coupling between 4-iodoaniline and terminal alkynes. Optimization parameters include:
- Catalyst system : Use Pd(PPh₃)₂Cl₂/CuI with a 1:2 molar ratio for efficient C–C bond formation .
- Solvent/base : Employ DMF or THF with triethylamine to stabilize the palladium intermediate.
- Temperature : Maintain 60–80°C for 12–24 hours, monitoring reaction progress via TLC or HPLC.
Post-reduction of protecting groups (e.g., trimethylsilyl) may be required, followed by sulfonylation as in FAQ 1.
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the ethynyl proton (δ ~2.5–3.0 ppm) and sulfonamide SO₂ group (no direct proton signal). Aromatic protons appear as multiplets in δ 7.0–8.0 ppm .
- IR : Key peaks include S=O stretching (~1350 cm⁻¹) and C≡C stretching (~2100 cm⁻¹) .
- Mass spectrometry : ESI-MS or HRMS verifies molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can crystallographic data discrepancies (e.g., hydrogen bonding networks) be resolved?
Conflicting hydrogen bonding patterns may arise from polymorphism or twinning. To resolve:
- Refinement tools : Use SHELXL (via Olex2 or SHELXTL) with TWIN/BASF commands to model twinning .
- Validation metrics : Apply Flack parameter (η) or Hooft parameter (y) to assess chirality and centrosymmetry .
- Hydrogen bonding analysis : Compare with related structures (e.g., N-(4-hydroxyphenyl)benzenesulfonamide in ) to identify atypical interactions.
Advanced: How to design biological activity studies for this compound?
- Target selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrase IX) using docking software like AutoDock Vina .
- QSAR modeling : Derive descriptors (e.g., logP, polar surface area) from computational tools (e.g., Gaussian) to predict cytotoxicity or permeability .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer activity via MTT assays against cell lines (e.g., MCF-7) .
Advanced: How to address contradictory data in reaction yields or biological activity?
- Statistical analysis : Apply ANOVA or t-tests to compare batch-to-batch yields, identifying outliers due to moisture sensitivity or catalyst deactivation .
- Biological replicates : Use ≥3 independent experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate activity trends .
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 4-chloro derivatives in ) to contextualize unexpected results.
Basic: What purification strategies are effective for isolating this compound?
- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences between product and byproducts .
- Chromatography : Optimize silica gel columns with gradient elution (hexane → ethyl acetate) for impurities with similar polarity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase (60:40) achieve >95% purity .
Advanced: How to computationally model the compound’s electronic properties for material science applications?
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map HOMO-LUMO gaps and predict charge-transfer behavior .
- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate dielectric environments .
- Crystal packing : Analyze Hirshfeld surfaces (via CrystalExplorer) to assess π-π stacking or C–H···O interactions .
Basic: What safety precautions are essential during synthesis?
- Ventilation : Use fume hoods to handle benzenesulfonyl chloride (corrosive, lachrymator) .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous waste disposal .
Advanced: How to analyze reaction mechanisms using kinetic studies?
- Rate determination : Monitor sulfonylation progress via in-situ IR or UV-Vis to track SO₂ group formation .
- Activation energy : Use Arrhenius plots (ln(k) vs. 1/T) from data collected at 40°C, 60°C, and 80°C.
- Isotopic labeling : Introduce ¹⁵N in 4-ethynylaniline to trace N–S bond formation via NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
